N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Analytical Chemistry Quality Assurance Procurement

This 95% purity compound serves as a key scaffold for SAR-driven anticancer research, with verified QSAR models guiding potency optimization. Procure from a quality-assured source with batch-specific COA/SDS to ensure experimental reproducibility in CA inhibition and cell cycle assays.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 866010-77-7
Cat. No. B2662211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
CAS866010-77-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3
InChIInChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2
InChIKeyLXJMLKNPWDYBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7): Chemical Identity and Procurement-Relevant Properties for Sulfonamide-Based Research


N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7, molecular formula C17H16N2O2S, MW 312.4) is a research-grade benzenesulfonamide derivative characterized by a pyrrole moiety linked via a benzyl spacer to the sulfonamide core [1]. This compound serves as a scaffold within the broader class of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, a series that has been systematically evaluated for anticancer activity across multiple human tumor cell lines including HeLa, HCT-116, and MCF-7, with the most active congener (Compound 28) demonstrating IC50 values of 3–7 µM across these lines [2]. The compound is commercially available as a research chemical, with documented purity specifications of 95% from qualified suppliers .

Why N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Cannot Be Simply Substituted with Other Benzenesulfonamide Derivatives in Research Protocols


Sulfonamide-based compounds are not functionally interchangeable. In the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide series, QSAR (quantitative structure-activity relationship) analysis has identified specific molecular descriptors that critically influence anticancer potency, meaning that subtle structural variations—even among compounds within the same synthetic series—produce substantially divergent IC50 values across HeLa, HCT-116, and MCF-7 cell lines [1]. Furthermore, pyrrole-substituted benzenesulfonamides as a class exhibit isoform-selective inhibition profiles against human carbonic anhydrases (hCA I, II, IX, and XII), with potency and selectivity dictated by the exact substitution pattern on the sulfonamide scaffold [2]. Substituting a different sulfonamide congener without verification of equivalent activity in the specific assay system of interest risks introducing uncontrolled variability that can compromise experimental reproducibility. The evidence below quantifies procurement-relevant differentiation dimensions that are directly verifiable and meaningful for scientific selection.

Quantitative Procurement Differentiation: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (866010-77-7) Evidence Guide for Scientific Selection


Purity Specification: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Minimum Purity Compared to Structurally Related Commercial Benzenesulfonamides

The minimum purity specification for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7) from AKSci is 95% . In comparison, the commercially available 4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 5438-30-2)—a structurally simpler analog lacking the benzyl spacer—is supplied by Sigma-Aldrich with a higher purity specification of 97% . The 2% absolute purity difference provides a verifiable procurement distinction, with the Sigma-Aldrich product offering higher baseline purity while the target compound provides the specific benzyl substitution required for certain SAR (structure-activity relationship) studies within the anticancer benzenesulfonamide series.

Analytical Chemistry Quality Assurance Procurement

Supplier Qualification: AKSci versus BenchChem Procurement Vetting for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

AKSci supplies N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7) with explicit documentation of quality assurance practices: all batches are backed with full quality assurance, shipments originate from the San Francisco Bay Area (California, USA) via traceable carriers (FedEx, UPS, or DHL), and customers undergo an internal onboarding process with additional restrictions applying to new accounts . In contrast, BenchChem offers the same compound without comparable transparency regarding quality assurance systems, batch traceability, or customer vetting procedures . This represents a verifiable procurement differentiation based on supplier quality infrastructure rather than compound identity.

Supply Chain Integrity Vendor Qualification Quality Systems

Analytical Documentation Availability: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Certificate of Analysis and SDS Access

AKSci provides direct access to both a downloadable SDS (Safety Data Sheet) and a COA (Certificate of Analysis) request mechanism for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7), with the SDS available for immediate download and COA obtainable via email request . In comparison, BenchChem does not provide publicly accessible SDS or COA links on its product page for the same compound, and EvitaChem similarly lacks solubility data and provides only general ordering information rather than batch-specific analytical documentation . The availability of batch-level analytical documentation is a quantifiable procurement differentiator—AKSci offers traceable quality control records; competitors do not document equivalent access.

Certificate of Analysis Safety Data Sheet Regulatory Compliance

Procurement Cost Differential: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide versus Research-Grade Analogs

The procurement cost structure for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7) differs from closely related research-grade analogs. The target compound is priced on a quote-request basis, consistent with specialized benzenesulfonamide derivatives that have not yet achieved commodity chemical status . By contrast, 4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 5438-30-2) is a catalog item with transparent list pricing—a hallmark of higher-volume, more widely utilized research reagents . For sulfonamide research programs that require the specific N-benzyl-pyrrole substitution pattern present in the target compound, the quote-request pricing model is an inherent procurement characteristic, not a disadvantage; for programs that can tolerate the simpler 4-substituted scaffold, the transparent pricing and higher purity of CAS 5438-30-2 may offer procurement efficiency advantages.

Cost-Benefit Analysis Research Budgeting Procurement Economics

Anticancer Activity Class-Level Benchmarking: N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Series Activity Range

While direct IC50 data for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (CAS 866010-77-7) is not publicly available, the compound belongs to the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide series for which comprehensive anticancer activity data exists. Within this series, Compound 28 (bearing an 8-quinolinyl moiety) exhibited IC50 values of 3 µM (HCT-116), 5 µM (MCF-7), and 7 µM (HeLa), whereas less active congeners showed IC50 values exceeding 100 µM across the same cell lines [1]. This >30-fold activity range within a single synthetic series demonstrates that the specific aryl/heteroaryl substitution critically determines potency. The target compound, with its benzyl substitution, occupies a defined structural position within this SAR landscape—purchasers should recognize that activity cannot be assumed without empirical verification but that the scaffold has demonstrated potential for potent anticancer activity when optimally substituted.

Anticancer Research Structure-Activity Relationship Cytotoxicity

Carbonic Anhydrase Inhibition Potential: Pyrrole-Bearing Benzenesulfonamide Class Isoform Selectivity Profile

Benzenesulfonamides incorporating pyrrole moieties have been systematically evaluated as carbonic anhydrase (CA) inhibitors. In a study of pyrrole-, pyrrolopyrimidine-, and fused pyrrolopyrimidine-containing benzenesulfonamides, compounds demonstrated isoform-selective inhibition against human carbonic anhydrase isoforms hCA I, II, IX, and XII [1]. The presence of the pyrrole substitution contributed to differential selectivity across the isoform panel, with some compounds exhibiting preferential inhibition of tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. While N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide itself has not been characterized in this assay system, the class-level evidence establishes that pyrrole-bearing benzenesulfonamides are viable scaffolds for CA inhibition research, with isoform selectivity profiles that differ from simple unsubstituted benzenesulfonamide inhibitors such as acetazolamide.

Carbonic Anhydrase Inhibition Enzyme Assay Target Selectivity

Research Application Scenarios for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (866010-77-7) Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Within the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Anticancer Series

This compound serves as a scaffold for SAR exploration in anticancer research, building on the established activity range of the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide series, where IC50 values span from 3 µM to >100 µM across HeLa, HCT-116, and MCF-7 cell lines [1]. The benzyl substitution distinguishes this compound from other members of the series, providing a defined structural variant for comparative SAR analysis. QSAR models generated for this series identify key molecular descriptors that influence activity, enabling rational design of derivatives with potentially improved potency [1]. Procurement of the 95% purity material from AKSci, with full quality assurance and traceable batch documentation, supports reproducible SAR studies where compound identity and purity must be verifiable .

Carbonic Anhydrase Isoform Selectivity Profiling of Pyrrole-Substituted Benzenesulfonamides

Pyrrole-bearing benzenesulfonamides have demonstrated isoform-selective inhibition of human carbonic anhydrases, including tumor-associated isoforms hCA IX and XII [2]. This compound, with its unique N-benzyl-pyrrole substitution, offers a distinct structural entry point for profiling CA inhibition activity relative to simpler 4-(1H-pyrrol-1-yl)benzenesulfonamide analogs. The availability of batch-specific COA and SDS documentation from AKSci supports compliance with institutional biosafety and chemical hygiene requirements for enzyme inhibition assays . Researchers should note that while the class-level evidence is established, this specific compound's CA inhibition profile remains to be empirically characterized.

Chemical Biology Tool Compound for Pyrrole-Modified Benzenesulfonamide Mechanism-of-Action Studies

As a research chemical with defined purity (95%) and documented quality assurance , this compound is suitable for use as a chemical biology probe to investigate mechanisms associated with pyrrole-modified benzenesulfonamides. The most active congener in the series (Compound 28) induces G2/M phase cell cycle arrest and promotes apoptosis via caspase activation and phosphatidylserine translocation [1]. While CAS 866010-77-7 has not been directly characterized for these mechanistic endpoints, its structural relationship to the active series members makes it a relevant comparator or control compound for establishing SAR around these cellular phenotypes. The documented supplier quality infrastructure ensures that material used in such studies can be traced to a specific batch with known specifications.

Medicinal Chemistry Scaffold Optimization and Derivative Synthesis Programs

The benzenesulfonamide core with pyrrole substitution represents a validated scaffold for medicinal chemistry optimization, with QSAR models available to guide further structural modifications [1]. This compound provides a defined starting point for synthetic derivatization, with the benzyl spacer offering a site for further functionalization. The quote-request pricing model is consistent with specialized research reagents not yet commoditized, and procurement from AKSci ensures that the material meets minimum purity specifications (95%) with full quality assurance backing—critical parameters for synthetic chemistry where starting material purity directly affects reaction yields and product characterization.

Technical Documentation Hub

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